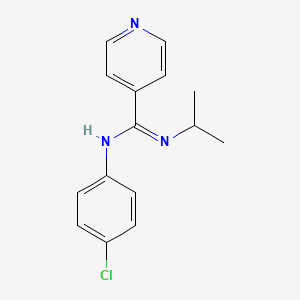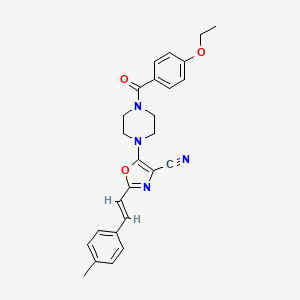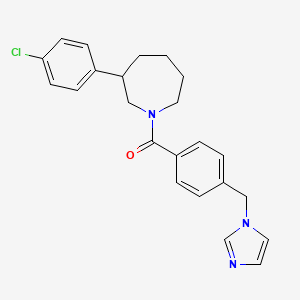
2-chloro-N-cycloheptylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cycloheptylpyridine-3-carboxamide, or 2-Chloro-CP, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. 2-Chloro-CP has been studied extensively in terms of its chemical and physical properties, as well as its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
2-Chloro-CP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used as a chiral auxiliary in asymmetric synthesis and in the synthesis of heterocyclic compounds. Additionally, 2-Chloro-CP has been used in the synthesis of a variety of compounds that have potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-CP is not well understood. However, it is believed that the compound acts as a nucleophile in a variety of reactions, and is capable of forming a variety of intermediates. Additionally, 2-Chloro-CP is capable of forming hydrogen bonds and has been shown to be an effective catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-CP are not well understood. However, the compound has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, 2-Chloro-CP has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-CP in the laboratory is its high yield and ease of synthesis. Additionally, the compound is relatively inexpensive and can be easily purified by recrystallization. However, the compound is highly toxic and should be handled with extreme caution.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-CP. These include further investigations into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further research could be conducted on the compound’s potential applications in asymmetric synthesis and the synthesis of heterocyclic compounds. Finally, further research could be conducted on the compound’s potential toxicity and its potential uses as a chiral auxiliary.
Métodos De Síntesis
2-Chloro-CP is typically synthesized by the reaction of cycloheptylpyridine and chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically high and the product can be purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-N-cycloheptylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-11(8-5-9-15-12)13(17)16-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJTVUVAJJCOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)




![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)

